molecular formula C9H9N3O B12569551 1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- CAS No. 180980-17-0

1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)-

Cat. No.: B12569551
CAS No.: 180980-17-0
M. Wt: 175.19 g/mol
InChI Key: GGUSIXKVMSRGIH-DTWKUNHWSA-N
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Description

1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- is a chemical compound with a unique structure that includes an azido group and an indenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- typically involves the azidation of a precursor compound. One common method is the reaction of 1H-Inden-2-ol with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the hazardous azido group safely .

Chemical Reactions Analysis

Types of Reactions

1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- involves the reactivity of the azido group, which can participate in click chemistry reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and material science .

Properties

CAS No.

180980-17-0

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

(1R,2S)-1-azido-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C9H9N3O/c10-12-11-9-7-4-2-1-3-6(7)5-8(9)13/h1-4,8-9,13H,5H2/t8-,9+/m0/s1

InChI Key

GGUSIXKVMSRGIH-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)N=[N+]=[N-])O

Canonical SMILES

C1C(C(C2=CC=CC=C21)N=[N+]=[N-])O

Origin of Product

United States

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